![molecular formula C38H71N3O2 B12521584 Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]- CAS No. 833445-64-0](/img/structure/B12521584.png)
Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]-: is a compound that belongs to the class of guanidines, which are known for their versatile functional groups in chemistry. This compound is characterized by its unique structure, which includes a guanidine group attached to a phenyl ring substituted with two pentadecyloxy groups. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them valuable in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of guanidines typically involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine. Common methods include the use of thiourea derivatives as guanidylating agents, coupling reagents, and metal-catalyzed guanidylation. For example, S-methylisothiourea is an efficient guanidylating agent, and N,N’,N’'-trisubstituted guanidines can also be used to install the guanidine functionality .
Industrial Production Methods: Industrial production of guanidines often involves polymer-supported guanidylation and copper-catalyzed cross-coupling chemistry. These methods allow for the efficient and scalable production of guanidines, making them suitable for various industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. The guanidine group is highly reactive and can participate in multiple types of chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of guanidines include thiourea derivatives, cyanamides, and metal catalysts. Reaction conditions often involve mild temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of guanidines depend on the specific reagents and conditions used. For example, the reaction with thiourea derivatives can yield N-pyridinium benzoylguanidines, while reactions with cyanamides can produce various substituted guanidines .
Applications De Recherche Scientifique
Chemistry: Guanidines are widely used as reagents and catalysts in organic synthesis. Their high basicity and ability to form hydrogen bonds make them valuable in various chemical transformations .
Biology: In biological research, guanidines are used as DNA minor groove binders and kinase inhibitors. They have shown potential in targeting specific biological pathways and have been studied for their therapeutic applications .
Medicine: Guanidines have been investigated for their potential use in treating various diseases. Their ability to interact with biological molecules makes them promising candidates for drug development .
Industry: In the industrial sector, guanidines are used in the production of antimicrobial polymers. These polymers exhibit strong antibacterial activity and are used in various applications, including medical devices and water treatment .
Mécanisme D'action
The mechanism of action of guanidines involves their ability to form hydrogen bonds and interact with biological molecules. The high basicity of the guanidine group allows it to be protonated at physiological pH, forming the guanidinium cation. This cation can interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases. Guanidines can also bind to DNA minor grooves, inhibiting the activity of specific enzymes and pathways .
Comparaison Avec Des Composés Similaires
2-Aminoimidazolines: These compounds have a five-membered ring structure and are present in many natural products and medicinal compounds.
2-Amino-1,4,5,6-tetrahydropyrimidines: These six-membered ring compounds are also found in various natural products and have medicinal applications.
2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These seven-membered ring compounds are known for their biological activity and are used in medicinal chemistry.
Uniqueness: Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]- is unique due to its specific structure, which includes a phenyl ring substituted with two pentadecyloxy groups. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Numéro CAS |
833445-64-0 |
|---|---|
Formule moléculaire |
C38H71N3O2 |
Poids moléculaire |
602.0 g/mol |
Nom IUPAC |
2-[[3,5-di(pentadecoxy)phenyl]methyl]guanidine |
InChI |
InChI=1S/C38H71N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-42-36-31-35(34-41-38(39)40)32-37(33-36)43-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-33H,3-30,34H2,1-2H3,(H4,39,40,41) |
Clé InChI |
HNGKOVVWLUGWSR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCOC1=CC(=CC(=C1)CN=C(N)N)OCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



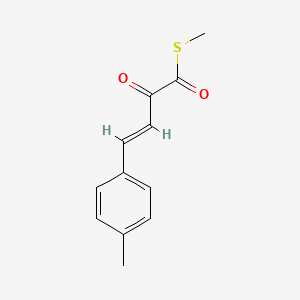
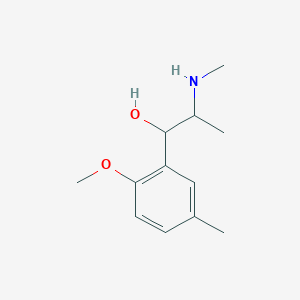
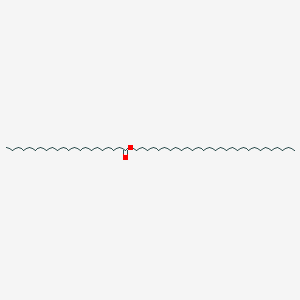
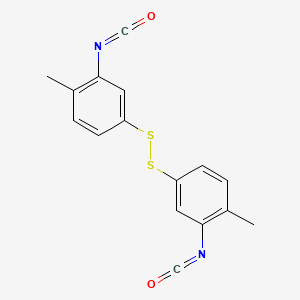
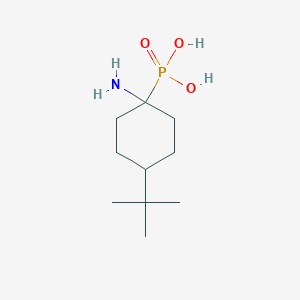
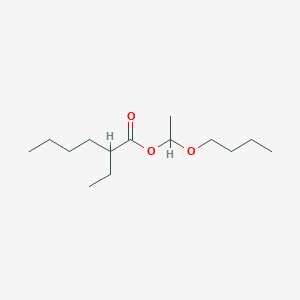
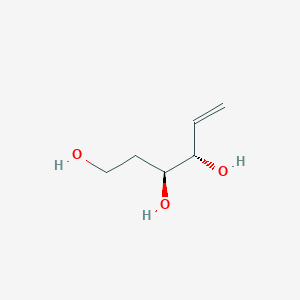
![Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12521539.png)
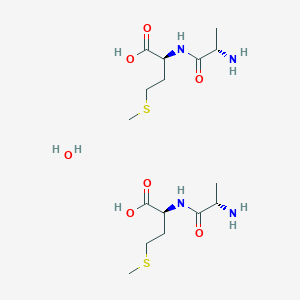
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B12521550.png)
![2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol](/img/structure/B12521558.png)
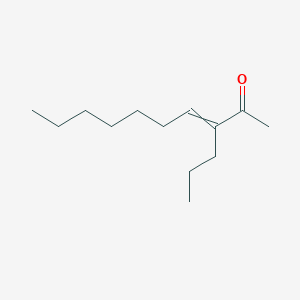
![4-[(2R)-2-Aminopropyl]aniline](/img/structure/B12521561.png)
